Ethylene glycol monostearate

概述

描述

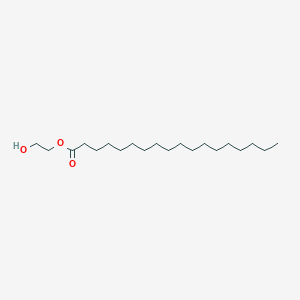

Ethylene Glycol Monostearate (EGMS; CAS 111-60-4) is an organic ester synthesized from ethylene glycol and stearic acid, with the molecular formula C₂₀H₄₀O₃ . It appears as a white, waxy solid and is widely utilized in cosmetics, pharmaceuticals, and food industries due to its emulsifying, stabilizing, and pearlescent properties . Key characteristics include:

- Melting Point: 56–60°C .

- Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, mineral oil) .

- Applications: Acts as a pearlizing agent in shampoos, stabilizer in creams, and emulsifier in processed foods .

EGMS is synthesized via acid-catalyzed esterification or enzymatic routes, achieving >99% conversion under solvent-free conditions . Its biodegradability exceeds 97%, making it environmentally favorable .

准备方法

合成路线和反应条件

Peg 2000 ms 是通过将聚乙二醇 2000 单甲醚与琥珀酸酐进行酯化反应合成的。该反应通常在催化剂(如对甲苯磺酸)存在下,在回流条件下进行。 然后通过蒸馏或重结晶对反应混合物进行纯化,以获得最终产物 .

工业生产方法

在工业环境中,Peg 2000 ms 的生产涉及大规模的酯化工艺。该反应在配备有高效混合和温度控制系统的耐腐蚀不锈钢反应器中进行。 然后使用先进的过滤和蒸馏技术对产物进行纯化,以确保高纯度和一致性 .

化学反应分析

Direct Esterification

Stearic acid reacts with ethylene glycol under catalytic conditions:

Conditions and Catalysts

| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Acid Value (mg KOH/g) | Source |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 190–255 | 10–60 | 99.7 | 0.76–1.85 | |

| Immobilized lipase | 60–70 | 120 | ~100 | <1.0 |

-

Solvent-free methods at 190–255°C achieve near-quantitative yields with acid catalysts .

-

Enzymatic routes using lipases (e.g., Candida antarctica) under mild conditions (60–70°C) offer eco-friendly synthesis.

Ethylene Oxide Alkoxylation

Stearic acid reacts with ethylene oxide under basic conditions:

-

Industrial-scale processes use KOH (0.25 MPa, 110°C, 2 h) to produce polyethylene glycol stearates .

Hydrolysis Reactions

EGMS undergoes hydrolysis under acidic or alkaline conditions:

Acid-Catalyzed Hydrolysis

Base-Catalyzed Saponification

Thermal Decomposition

At elevated temperatures (>240°C), EGMS decomposes into:

-

Volatile organic compounds (VOCs) : Ethylene glycol derivatives.

Thermal Stability Data

| Decomposition Onset (°C) | Major Products | Conditions | Source |

|---|---|---|---|

| 240 | Stearic acid, ethylene glycol | N₂ atmosphere |

Oxidative Reactions

The ethylene glycol moiety undergoes oxidation:

-

Strong oxidizers (e.g., KMnO₄) convert the glycol group to oxalic acid .

-

In biological systems, cytochrome P450 enzymes oxidize ethylene glycol to glyoxylic acid .

Enzymatic Degradation

Lipases hydrolyze EGMS in metabolic pathways:

-

Glycol Metabolism : Ethylene glycol is converted to glycolic and oxalic acids, potentially causing toxicity at high doses .

Reactivity with Other Chemicals

Industrial and Environmental Implications

-

Synthesis Optimization : Solvent-free, high-temperature methods reduce waste but require energy-intensive conditions .

-

Biodegradability : Enzymatic hydrolysis offers sustainable degradation routes, minimizing environmental persistence.

-

Toxicity Concerns : Oxidative metabolites (e.g., oxalic acid) pose risks of renal toxicity at high concentrations .

科学研究应用

Applications in Cosmetics and Personal Care

Ethylene glycol monostearate is extensively utilized in the cosmetic industry due to its ability to enhance the texture and stability of products.

Emulsifying Agent

- Function : It stabilizes oil-in-water emulsions, allowing for the uniform distribution of ingredients.

- Use Cases : Found in creams, lotions, shampoos, conditioners, and other personal care products where oil and water phases need to be combined effectively .

Thickening Agent

- Function : Increases the viscosity of formulations.

- Use Cases : Used in shower gels, hand washes, and facial cleansers to improve texture and application .

Opacifier

- Function : Provides a pearlescent appearance to products.

- Use Cases : Commonly added to shampoos and body washes to create a visually appealing product .

Applications in Pharmaceuticals

In the pharmaceutical sector, this compound serves several functions:

Drug Delivery Systems

- Function : Acts as a carrier for active pharmaceutical ingredients.

- Benefits : Enhances the solubility and bioavailability of poorly soluble drugs .

Emollient Properties

- Function : Provides moisturizing effects in topical formulations.

- Use Cases : Incorporated into ointments and creams for skin hydration .

Applications in Food Packaging

This compound is also recognized for its role in food packaging:

Anti-Freeze and Anti-Icing Additive

- Function : Lowers the freezing point of water.

- Use Cases : Used in food packaging materials to prevent ice formation during storage .

Applications in Textiles

In the textile industry, this compound is utilized for its lubricating properties:

Fabric Treatment

- Function : Improves the feel and drape of fabrics.

- Use Cases : Applied as a finishing agent on textiles to enhance softness and reduce friction during processing .

Case Study 1: Cosmetic Formulation Development

A study demonstrated that incorporating 3% this compound into a shampoo formulation significantly improved its viscosity and stability while providing a luxurious feel upon application. The formulation was well-received in consumer testing due to its enhanced texture and moisturizing properties.

Case Study 2: Pharmaceutical Cream Efficacy

A clinical trial involving a topical cream containing 5% this compound showed improved skin hydration levels compared to control formulations without the compound. Participants noted reduced dryness and improved skin texture after four weeks of use.

Safety Profile

This compound has been assessed for safety in various studies:

作用机制

Peg 2000 ms 主要通过其与水分子形成氢键的能力发挥作用,增强了化合物的溶解度和稳定性。它也充当表面活性剂,降低表面张力并改善颗粒在水溶液中的分散性。 在药物递送系统中,Peg 2000 ms 可以形成胶束或纳米颗粒,促进治疗剂靶向递送到特定组织或细胞 .

相似化合物的比较

Ethylene Glycol Distearate (EGDS)

- Structure : Diester of ethylene glycol and stearic acid.

- Properties :

- Applications : Used in cosmetics as an opacifier but less prevalent due to formulation challenges .

Glyceryl Monostearate (GMS)

- Structure: Monoester of glycerol and stearic acid (CAS 31566-31-1).

- Properties :

- Applications : Dominates food and pharmaceutical industries as an emulsifier in baked goods, creams, and tablets .

- Safety: Classified as a skin/eye irritant (H315, H319) , whereas EGMS is non-irritating in pure forms .

Polyoxyl 40 Stearate (PEG-40 Stearate)

- Structure : Polyethylene glycol (PEG) chain (40 ethylene oxide units) esterified with stearic acid.

- Properties :

- Applications: Drug delivery systems (e.g., nanostructured lipid carriers) for targeted therapy .

Glycol Monopalmitate

- Structure : Ethylene glycol esterified with palmitic acid.

- Properties : Lower melting point (~50°C) and reduced pearling effect compared to EGMS .

- Applications: Limited to niche cosmetic formulations requiring softer textures .

Comparative Analysis Table

Research Findings and Market Insights

- EGMS Advantages : Superior pearling effect, biodegradability, and compatibility with surfactants . Enzymatic production methods reduce environmental impact .

- Competitive Landscape : Dominated by BASF, Clariant, and Croda, focusing on sustainable sourcing .

- Regulatory Challenges : EGMS faces scrutiny in regions with strict cosmetic safety regulations, while GMS is GRAS (Generally Recognized as Safe) in food .

- Emerging Trends : PEG derivatives are gaining traction in oncology drug delivery, whereas EGMS remains a staple in personal care .

生物活性

Ethylene glycol monostearate (EGMS), an ester derived from ethylene glycol and stearic acid, is recognized for its diverse biological activities and applications in various industries, particularly cosmetics, pharmaceuticals, and food. This article provides a comprehensive overview of the biological activity of EGMS, supported by research findings, data tables, and case studies.

EGMS is characterized by its waxy appearance, pale yellow color, and high melting point. It is insoluble in water but soluble in organic solvents such as alcohol and ether. The molecular formula of EGMS is , and its CAS number is 111-60-4. The compound exhibits low toxicity and is biodegradable, making it suitable for various applications.

Biological Activities

1. Emulsifying Agent:

EGMS serves as an effective emulsifier in cosmetic formulations, enabling the stable mixing of oil and water phases. This property is crucial for products like lotions and creams where a smooth texture is desired .

2. Skin Compatibility:

Studies have shown that EGMS is non-toxic and does not cause skin irritation or allergic reactions upon topical application. A repeated insult patch test indicated no evidence of skin irritation among subjects using products containing EGMS .

3. Opacifying and Pearlizing Agent:

In personal care products, EGMS acts as a pearlizing agent that enhances the visual appeal by imparting a pearlescent effect. This is achieved through its ability to form crystals upon cooling after being dissolved in surfactant mixtures .

4. Lubrication Properties:

EGMS exhibits lubricating properties that are beneficial in formulations requiring smooth application, such as creams and ointments. Its use as a lubricant can improve the sensory feel of cosmetic products on the skin .

Safety Profile

EGMS has been evaluated for safety in various contexts:

- Toxicity Studies: Acute oral toxicity studies in rats have shown that EGMS does not produce significant adverse effects at doses up to 13 g/kg body weight .

- Skin Irritation Tests: Draize tests indicated that EGMS is non-irritating to rabbit skin, confirming its safety for topical use .

Case Study: Enzymatic Production of EGMS

A study explored the solvent-free enzymatic production of EGMS using immobilized lipases. The findings indicated that nearly 100% conversion rates were achievable under optimized conditions, highlighting a sustainable method for producing this compound with potential industrial applications .

Comparative Toxicity Data

| Study Type | Results Summary |

|---|---|

| Acute Oral Toxicity (Rats) | No significant adverse effects at high doses |

| Skin Irritation (Rabbits) | Non-irritating to slightly irritating |

| Repeated Insult Patch Test | No evidence of sensitization or hypersensitivity |

Applications in Industry

1. Cosmetics:

EGMS is widely used in the cosmetic industry as an emulsifier, opacifier, and pearlizing agent. Its ability to stabilize formulations while enhancing texture makes it a preferred choice for lotions, creams, and hair care products .

2. Pharmaceuticals:

In pharmaceuticals, EGMS acts as an excipient that aids in drug formulation by improving solubility and stability .

3. Food Industry:

Due to its non-toxic nature, EGMS finds applications as a food additive where it serves as an emulsifier to stabilize food products .

常见问题

Q. What are the primary laboratory synthesis methods for EGMS, and how do their reaction conditions differ?

Basic Research Question

EGMS can be synthesized via enzymatic esterification or chemical catalysis. The enzymatic method (solvent-free) uses immobilized lipases (e.g., Novozym 435) under mild conditions (40–60°C, 150–300 rpm agitation), achieving near-quantitative conversions . Chemical synthesis often employs acid catalysts (e.g., sulfonic acid) under microwave irradiation (80–100°C, 30–60 minutes), reducing reaction times compared to conventional heating (4–6 hours) . Key parameters include enzyme concentration (5–10 wt%), substrate molar ratios (ethylene glycol:stearic acid = 1:1–1:2), and catalyst type.

Methodological Recommendations :

- Conduct in vitro assays (e.g., OECD 439 for skin irritation) using purified monoesters.

- Validate impurities (e.g., free ethylene glycol, <5% ) that may contribute to toxicity.

Q. What is the optimal HLB value for EGMS in emulsion formulations, and how is it determined?

Methodological Guidance

EGMS has an HLB of ~3.4, making it suitable for water-in-oil emulsions . To optimize:

HLB Calculation : Griffin’s method: HLB = 20 × (hydrophilic MW / total MW).

Emulsion Stability Testing : Vary EGMS ratios with co-emulsifiers (e.g., Tween 60, HLB 14.9) to achieve target HLB (e.g., 8–12 for creams) .

Q. What are the thermal degradation products of EGMS, and how are they analyzed?

Advanced Research Question

At >200°C, EGMS decomposes into:

- Stearic Acid : Detected via GC-MS (retention time ~18 min) .

- Ethylene Glycol : Quantified by HPLC (UV detection at 190 nm) .

- Carbon Oxides : FTIR confirms CO/CO₂ formation .

Protocol : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to profile degradation steps .

Q. What laboratory safety protocols are essential for handling EGMS?

Basic Research Question

属性

IUPAC Name |

2-hydroxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 | |

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 | |

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。